![molecular formula C12H16BrNO3 B7594883 3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that belongs to the class of beta-blockers. It is commonly known as Bucindolol and is used in the treatment of heart failure and hypertension.
Wissenschaftliche Forschungsanwendungen
Bucindolol has been extensively studied for its therapeutic effects in heart failure and hypertension. It has been shown to improve cardiac function and reduce mortality in patients with heart failure. Bucindolol has also been studied for its effects on the sympathetic nervous system and its ability to reduce sympathetic activity in patients with heart failure.
Wirkmechanismus
Bucindolol is a beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of the sympathetic nervous system, which can cause increased heart rate and blood pressure. Bucindolol also has intrinsic sympathomimetic activity, which means that it can partially stimulate the beta-adrenergic receptors while also blocking them.
Biochemical and Physiological Effects:
Bucindolol has been shown to have several biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also improve left ventricular function and reduce myocardial oxygen consumption. Bucindolol has been shown to have anti-inflammatory effects and can reduce oxidative stress in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
Bucindolol has several advantages for lab experiments. It is a well-studied beta-blocker that has been extensively researched for its therapeutic effects in heart failure and hypertension. It is also relatively easy to synthesize and purify. However, there are some limitations to using Bucindolol in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Bucindolol can also have off-target effects on other beta-adrenergic receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Bucindolol. One area of interest is the use of Bucindolol in combination with other drugs for the treatment of heart failure and hypertension. Another area of interest is the development of new beta-blockers with improved selectivity and fewer off-target effects. Finally, there is interest in exploring the potential anti-inflammatory and antioxidant effects of Bucindolol in other disease states.
Synthesemethoden
Bucindolol can be synthesized by the reaction of 2-bromobenzylamine with 3-(tert-butylamino)-1,2-propanediol in the presence of a base. The reaction yields 3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(17,11(15)16)8-14(2)7-9-5-3-4-6-10(9)13/h3-6,17H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWXCAEGWSGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

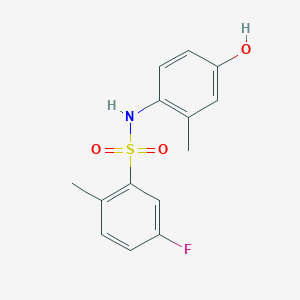
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)

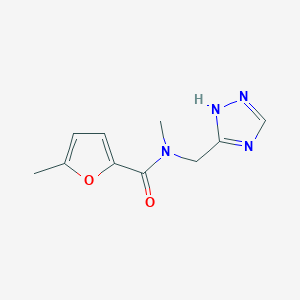
![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
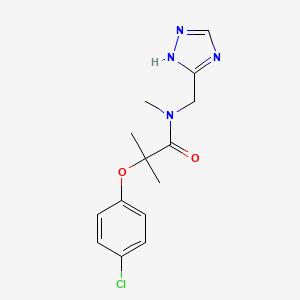
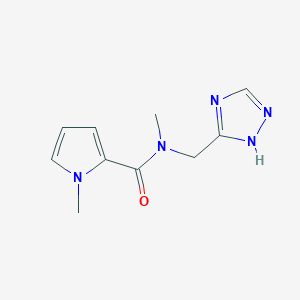
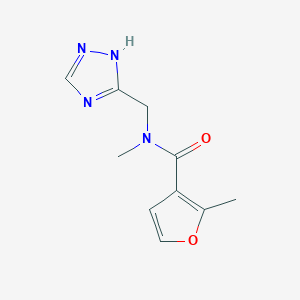

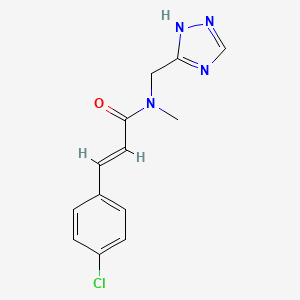
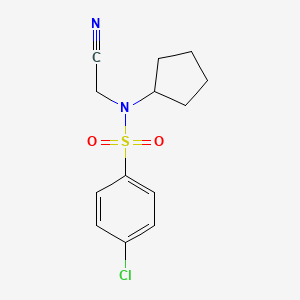
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)